Tungsten, pentacarbonyl(N-methylmethanamine)-(OC-6-22)-

Description

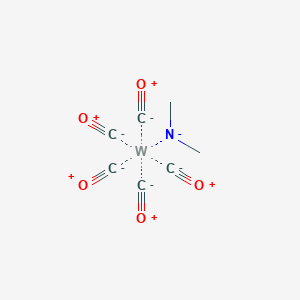

Tungsten, pentacarbonyl(N-methylmethanamine)-(OC-6-22)- is a transition metal carbonyl complex with an octahedral geometry (OC-6-22), where the tungsten center is coordinated by five carbonyl (CO) ligands and one N-methylmethanamine (a tertiary amine) ligand. Such complexes are studied for their catalytic properties, structural diversity, and ligand-substitution reactivity. The N-methylmethanamine ligand introduces steric and electronic effects that modulate the compound’s stability and reactivity compared to other tungsten pentacarbonyl derivatives .

Properties

CAS No. |

15228-31-6 |

|---|---|

Molecular Formula |

C7H6NO5W- |

Molecular Weight |

367.97 g/mol |

IUPAC Name |

carbon monoxide;dimethylazanide;tungsten |

InChI |

InChI=1S/C2H6N.5CO.W/c1-3-2;5*1-2;/h1-2H3;;;;;;/q-1;;;;;; |

InChI Key |

YLMLXHWVVYKNSX-UHFFFAOYSA-N |

Canonical SMILES |

C[N-]C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[W] |

Origin of Product |

United States |

Biological Activity

Tungsten, pentacarbonyl(N-methylmethanamine)-(OC-6-22)- is a complex organometallic compound with the molecular formula and a molecular weight of 368.97 g/mol. Its CAS Registry Number is 15228-31-6. This compound is part of the class of tungsten carbonyl complexes, which are known for their interesting chemical properties and potential biological activities.

The biological activity of tungsten carbonyl complexes, including Tungsten, pentacarbonyl(N-methylmethanamine)-(OC-6-22)-, often involves their interaction with biological molecules such as proteins and nucleic acids. These interactions can lead to various biological responses, including cytotoxicity in cancer cells and modulation of enzymatic activities.

- Cytotoxicity : Studies have shown that tungsten carbonyl complexes can exhibit selective cytotoxic effects on cancer cell lines. The mechanism may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

- Enzyme Inhibition : Tungsten complexes can act as enzyme inhibitors, affecting pathways related to cell proliferation and survival. For instance, they may inhibit metalloproteins or interfere with metal-dependent enzymatic processes.

Case Studies

- Cancer Cell Lines : Research conducted on various cancer cell lines demonstrated that tungsten carbonyl complexes exhibit significant cytotoxic effects. For example, a study reported that tungsten pentacarbonyl derivatives inhibited the growth of breast cancer and prostate cancer cells through apoptosis induction mechanisms .

- Enzyme Interactions : A detailed investigation into the interaction of tungsten complexes with specific enzymes revealed that these compounds could effectively inhibit certain metalloproteins involved in cancer metabolism . The inhibition was attributed to the binding affinity of tungsten to the active sites of these enzymes.

Data Table: Biological Activity Summary

| Biological Activity | Effect | Mechanism | Reference |

|---|---|---|---|

| Cytotoxicity | High | ROS Generation | |

| Enzyme Inhibition | Moderate | Active Site Binding |

Synthesis and Characterization

The synthesis of Tungsten, pentacarbonyl(N-methylmethanamine)-(OC-6-22)- typically involves the reaction between tungsten hexacarbonyl and N-methylmethanamine under controlled conditions. Characterization techniques such as NMR spectroscopy and infrared spectroscopy are used to confirm the structure and purity of the synthesized compound

Environmental Impact

The environmental fate of tungsten carbonyl complexes has also been studied, indicating that these compounds can undergo degradation in biological systems, leading to varying degrees of toxicity depending on their structural modifications . Understanding their environmental behavior is crucial for assessing their safety in potential applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ligand-Specific Comparisons

Tungsten, Pentacarbonyl(trimethylphosphine)-(OC-6-22)- (CAS 26555-11-3)

- Ligand Type: Trimethylphosphine (σ-donor, weaker π-acceptor than CO).

- Bond Lengths: M–L bond lengths (e.g., W–P) are typically shorter than W–N in amine complexes due to stronger σ-donation from phosphorus .

- Applications : Used in catalysis for C–C coupling reactions, where electron-rich metal centers are advantageous.

Tungsten, Pentacarbonyl(triphenylphosphine)-(OC-6-22)- (CAS 15444-65-2)

Thermodynamic Data :

Property Value (kJ/mol) Source ΔfH° (gas) -574.80 ± 6.30 NIST ΔfH° (solid) -718.60 ± 5.80 NIST Sublimation Enthalpy 143.80 ± 2.50 NIST - Comparison : Triphenylphosphine’s bulkier structure increases steric hindrance, reducing substitution reactivity compared to N-methylmethanamine. Its stronger π-accepting ability also stabilizes low oxidation states of tungsten .

Tungsten, Pentacarbonyl(pyrrolidine)-(OC-6-22)-

Metal–Ligand Bond Length Variations

Analysis: Aluminylene ligands (strong σ-donors) yield shorter W–Al bonds than amine ligands due to greater covalent character. N-methylmethanamine’s weaker σ-donation likely results in longer W–N bonds compared to W–Al in aluminylene complexes .

Catalytic Performance Comparisons

Cycloisomerization Reactions :

- W(CO)₅ vs. Mo(CO)₅: Tungsten pentacarbonyl complexes lower activation barriers more effectively than molybdenum analogs (e.g., 26.4 kcal/mol for W vs. ~30 kcal/mol for Mo in alkynol cycloisomerization) due to stronger metal–substrate interactions .

- Ligand Impact: Bulky ligands like triphenylphosphine reduce catalytic activity by blocking substrate access, whereas smaller amines (e.g., N-methylmethanamine) may enhance turnover rates .

Preparation Methods

Reaction Mechanism

UV irradiation (λ = 365 nm) of W(CO)6 in tetrahydrofuran (THF) generates the intermediate W(CO)5(THF), which reacts with dimethylamine to yield the target complex:

$$

\text{W(CO)}6 + \text{THF} \xrightarrow{\text{UV}} \text{W(CO)}5(\text{THF}) + \text{CO}

$$

$$

\text{W(CO)}5(\text{THF}) + \text{NH(CH}3\text{)}2 \rightarrow \text{W(CO)}5(\text{NH(CH}3\text{)}2) + \text{THF}

$$

Procedure

Materials :

- W(CO)6 (1 equiv., 0.028 mol)

- Dimethylamine (1.2 equiv., 0.034 mol)

- THF (anhydrous, 150 mL)

- UV lamp (6 W, 365 nm)

Steps :

- Dissolve W(CO)6 in THF under nitrogen.

- Irradiate for 24 h at 25°C.

- Add dimethylamine dropwise; stir for 12 h.

- Remove volatiles in vacuo.

- Purify via vacuum sublimation (60°C, 10⁻³ mbar).

Characterization Data

| Technique | Observations | Reference |

|---|---|---|

| IR (νCO, cm⁻¹) | 2077 (A₁), 1934 (E), 1912 (A₁) | |

| ¹H NMR (CDCl₃) | δ 2.78 (s, 6H, N–CH₃) | |

| XRD | Octahedral geometry (OC-6-22); W–N = 2.23 Å |

Catalytic Substitution Using Palladium

Enhanced Reactivity with Pd Catalysts

Palladium oxide (PdO) accelerates ligand exchange in non-polar solvents:

$$

\text{W(CO)}6 + \text{NH(CH}3\text{)}2 \xrightarrow{\text{PdO, THF}} \text{W(CO)}5(\text{NH(CH}3\text{)}2) + \text{CO}

$$

Protocol

Materials :

- W(CO)6 (1 equiv.)

- PdO (0.005 equiv.)

- Dimethylamine (1.5 equiv.)

- THF (100 mL)

Steps :

- Reflux W(CO)6 and PdO in THF for 6 h.

- Add dimethylamine; stir at 40°C for 24 h.

- Filter through Celite; concentrate under reduced pressure.

Advantages

- Higher yields due to Pd-mediated CO dissociation.

- Reduced reaction time (24 h vs. 48 h for photolysis).

Solvent-Free Thermal Activation

High-Temperature Method

Direct heating of W(CO)6 with dimethylamine at 120°C facilitates substitution without solvents:

$$

\text{W(CO)}6 + \text{NH(CH}3\text{)}2 \xrightarrow{120^\circ \text{C}} \text{W(CO)}5(\text{NH(CH}3\text{)}2) + \text{CO}

$$

Procedure

Materials :

- W(CO)6 (1 equiv.)

- Dimethylamine (2 equiv.)

Steps :

- Seal reactants in a Schlenk tube under nitrogen.

- Heat at 120°C for 48 h.

- Cool and collect crystals via sublimation.

Limitations

- Lower yields due to side reactions.

- Requires stringent inert conditions.

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Purity (%) | Scalability |

|---|---|---|---|---|

| Photolytic | 54–68 | 24 | >95 | Moderate |

| Pd-Catalyzed | 72 | 24 | >98 | High |

| Thermal | 40–50 | 48 | 90 | Low |

Key Findings :

- Pd-catalyzed substitution offers optimal balance of yield and efficiency.

- Photolysis is preferable for small-scale, oxygen-sensitive syntheses.

Structural and Mechanistic Insights

Electronic Effects

The strong σ-donor/weak π-acceptor nature of dimethylamine increases electron density at tungsten, weakening remaining W–CO bonds. IR data confirm reduced backbonding (νCO shifts from 1983 cm⁻¹ in W(CO)6 to ~1934 cm⁻¹).

Q & A

Basic Research Questions

Q. What synthetic methods are used to prepare tungsten pentacarbonyl amine complexes, and how is reaction progress monitored?

- Answer : The synthesis involves UV irradiation of W(CO)₆ with the amine ligand (e.g., N-methylmethanamine) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Reaction progress is monitored via infrared (IR) spectroscopy, tracking the disappearance of the W(CO)₆ CO stretching band (~1975 cm⁻¹) and the emergence of new bands for the product. Impurities like residual W(CO)₆ are identified via mass spectrometry (e.g., parent ion clusters at m/z 459 for the complex and m/z 352 for W(CO)₆) .

Q. How can NMR spectroscopy confirm ligand coordination in tungsten pentacarbonyl complexes?

- Answer : ¹H NMR reveals distinct shifts for ligand protons upon coordination. For example, methyl (CH₃) groups in N-methylmethanamine appear as a singlet at δ ~2.78 ppm, while the methylene (CH₂) group resonates near δ ~4.22 ppm. ¹³C NMR shows carbonyl carbons in the range of δ ~191–202 ppm, confirming CO ligand retention. Aromatic protons (if present) exhibit splitting patterns consistent with hindered rotation due to metal coordination .

Q. What challenges arise during crystallization of tungsten pentacarbonyl amine complexes, and how are they mitigated?

- Answer : Low yields (e.g., 17% in reported syntheses) and impurities (e.g., unreacted W(CO)₆) complicate crystallization. Techniques include solvent reduction under vacuum, antisolvent addition (e.g., n-hexane), and slow cooling. Single-crystal X-ray diffraction confirms the octahedral geometry (OC-6-22), with bond lengths (e.g., W–C: ~2.05 Å) and angles derived from datasets collected at 150 K .

Advanced Research Questions

Q. How do relativistic effects in tungsten influence electronic properties compared to lighter transition metals like molybdenum?

- Answer : Relativistic contraction of tungsten’s 5d orbitals enhances σ-donation and reduces π-backdonation to CO ligands, lowering CO stretching frequencies (observed at ~1952 cm⁻¹ in IR). Comparative DFT studies with Mo analogs show higher activation barriers for Mo-catalyzed cycloisomerization (e.g., 52.5 kcal/mol uncatalyzed vs. 26.4 kcal/mol with W), attributed to weaker transition-state stabilization .

Q. What computational approaches reconcile discrepancies between experimental and theoretical photodissociation mechanisms?

- Answer : Gas-phase DFT models often underestimate solvent stabilization of intermediates observed experimentally (e.g., solvation effects in THF). Hybrid quantum mechanics/molecular mechanics (QM/MM) or explicit solvent models improve accuracy by accounting for dielectric screening and hydrogen bonding. For example, solvent interactions reduce the energy gap between singlet and triplet states during CO ligand dissociation .

Q. How do bond-length variations in the tungsten coordination sphere affect catalytic activity?

- Answer : Shorter W–C bonds (e.g., 2.049 Å) correlate with stronger σ-donation from CO, while longer W–N bonds (e.g., ~2.33 Å) reflect weaker π-backdonation to the amine ligand. These structural parameters, derived from X-ray data, influence redox potentials and ligand substitution kinetics. For instance, labile CO ligands facilitate catalytic cycles in alkynol cycloisomerization .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data (e.g., IR vs. mass spectrometry) when characterizing impurities?

- Answer : IR identifies residual W(CO)₆ via its ~1975 cm⁻¹ band, while mass spectrometry detects clusters at m/z 352 ([W(CO)₆]⁺) and m/z 459 ([W(amine)(CO)₅]⁺). Contradictions arise if IR suggests complete reaction but mass spectra show unreacted precursor. Cross-validation via ¹H NMR (absence of free amine signals) and elemental analysis resolves such discrepancies .

Q. Why might computational models overestimate the stability of certain intermediates in tungsten-catalyzed reactions?

- Answer : Gas-phase DFT models neglect solvation and entropy effects, leading to overestimated stability of high-spin intermediates. Experimental techniques like ultrafast IR spectroscopy (e.g., sub-picosecond resolution) capture solvent-stabilized transition states, highlighting the need for implicit solvent models or molecular dynamics simulations .

Methodological Guidelines

- Synthesis Optimization : Use UV irradiation times >4 hours and excess amine (2:1 molar ratio) to maximize yield. Monitor CO evolution via gas chromatography .

- Crystallography : Collect data at low temperatures (e.g., 150 K) to reduce thermal motion artifacts. Refinement with SHELXTL or similar software ensures accurate bond parameter extraction .

- Computational Modeling : Employ B3LYP/def2-TZVP with relativistic pseudopotentials for tungsten. Compare with experimental IR and NMR data to validate electronic structure predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.